molecular formula C16H22BNO2 B2894878 3-Propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2268801-00-7

3-Propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B2894878
CAS RN: 2268801-00-7
M. Wt: 271.17
InChI Key: YWLZMGAVSRIOHE-UHFFFAOYSA-N
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Description

The compound is a derivative of benzonitrile with a propan-2-yl (isopropyl) group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

The boron-containing group in this compound is often used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other benzonitrile derivatives .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used as reagents to borylate arenes .

Mode of Action

The compound interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into a molecule. This process is often facilitated by a palladium catalyst .

Biochemical Pathways

The borylation of arenes is a key step in various biochemical pathways. It leads to the formation of boronic esters, which are versatile intermediates in organic synthesis . These intermediates can undergo further reactions, such as Suzuki coupling, to form a wide range of organic compounds .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific arenes it interacts with and the subsequent reactions these borylated arenes undergo. For instance, it can be used in the synthesis of intermediates for generating conjugated copolymers .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For example, the compound is moisture sensitive, and it should be stored in cool, dry conditions in well-sealed containers . Furthermore, the presence of a palladium catalyst is necessary for the borylation process .

Safety and Hazards

As with all chemicals, appropriate safety precautions should be taken when handling this compound. Specific safety data may not be available .

Future Directions

Future research could explore the potential applications of this compound in organic synthesis and materials science .

properties

IUPAC Name

3-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO2/c1-11(2)13-9-12(10-18)7-8-14(13)17-19-15(3,4)16(5,6)20-17/h7-9,11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLZMGAVSRIOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

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